molecular formula C14H14F3NO2 B13707705 Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate

Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate

Cat. No.: B13707705
M. Wt: 285.26 g/mol
InChI Key: CSTMTGLDMYYCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as MFCD31977978 is known as a glutaminase inhibitor. It is a cell-permeable, reversible inhibitor of a mitochondrial glutaminase splice variant, glutaminase C. This compound is commonly found in cancer cells and has shown potential in blocking transformation induced by Rho GTPases and inhibiting the proliferation of various cancer cells without affecting normal cells .

Preparation Methods

The preparation of MFCD31977978 involves several synthetic routes and reaction conditions. One of the primary methods includes the synthesis of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

MFCD31977978 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

MFCD31977978 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of glutaminase activity and its effects on cellular metabolism. In biology, it is used to investigate the role of glutaminase in cancer cell proliferation and apoptosis. In medicine, it has potential therapeutic applications in treating cancer by inhibiting the growth of cancer cells. In industry, it is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of MFCD31977978 involves the inhibition of glutaminase C, a mitochondrial enzyme involved in the metabolism of glutamine. By inhibiting this enzyme, the compound blocks the transformation induced by Rho GTPases and inhibits the proliferation of cancer cells. The molecular targets and pathways involved include the mitochondrial glutaminase splice variant and the associated metabolic pathways that are crucial for cancer cell survival and growth .

Comparison with Similar Compounds

MFCD31977978 is unique compared to other similar compounds due to its specific inhibition of glutaminase C and its ability to selectively target cancer cells without affecting normal cells. Similar compounds include other glutaminase inhibitors and mitochondrial enzyme inhibitors. MFCD31977978 stands out due to its reversible inhibition and cell-permeable properties, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl 3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C14H14F3NO2/c1-2-20-12(19)7-6-9-8-18-11-5-3-4-10(13(9)11)14(15,16)17/h3-5,8,18H,2,6-7H2,1H3

InChI Key

CSTMTGLDMYYCHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=CC=CC(=C21)C(F)(F)F

Origin of Product

United States

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